molecular formula C10H9NO3S B1297940 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid CAS No. 60788-67-2

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

Cat. No. B1297940
CAS RN: 60788-67-2
M. Wt: 223.25 g/mol
InChI Key: DAPKNYUHIYHYBJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3S . It has a molecular weight of 223.25 .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid consists of a benzoxazole ring attached to a propanoic acid group via a sulfanyl (thiol) linker . The InChIKey for this compound is DAPKNYUHIYHYBJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid include a molecular weight of 223.25 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Pharmaceutical Development

This compound can be used in the development of new pharmaceuticals. For instance, some synthesized compounds with similar structures have shown discrete antimicrobial activity .

Biological Production of Propionic Acid

Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications . “3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid” could potentially be used in the biological production of propionic acid .

Antimicrobial Agent

Some of the synthesized compounds exhibited discrete antimicrobial activity . This suggests that “3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid” could potentially be used as an antimicrobial agent .

Agricultural Applications

One of the synthesized compounds, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and to increase seed yield and oil content . This suggests that “3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid” could potentially have applications in agriculture .

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKNYUHIYHYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353406
Record name 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

CAS RN

60788-67-2
Record name 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (EtOH) (35 ml), 3-bromopropanoic acid (1.53 g, 10 mmols) and 2-mercaptobenzoxazole (1.51 g, 10mmols) were added in that order to an aqueous (15 ml) solution of potassium hydroxide (KOH) (1.0 g, 17.8 mmols), and heated under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, water was added to the resulting residue, and this was made acidic (pH=1) with 1N HCl added thereto. The precipitate formed was taken out through filtration, and crystallized in acetone-ether-hexane to obtain 1.3 g (58%) of 3-(benzoxazol-2-ylthio)propanoic acid as colorless crystals.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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